Product packaging for 1-Methylbenzo[e]benzimidazol-2-amine(Cat. No.:CAS No. 102408-30-0)

1-Methylbenzo[e]benzimidazol-2-amine

Cat. No.: B008347
CAS No.: 102408-30-0
M. Wt: 197.24 g/mol
InChI Key: MYCFSKWKNMDXFW-UHFFFAOYSA-N
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Description

1-Methylbenzo[e]benzimidazol-2-amine is a benzimidazole derivative, a class of heterocyclic compounds recognized for its significant stability and broad utility in medicinal chemistry and drug discovery research . Benzimidazole scaffolds are fundamental in numerous bioactive compounds and commercial drugs, particularly for their anthelmintic properties as seen in agents like albendazole and mebendazole . This compound serves as a valuable building block for researchers exploring new therapeutic agents. Its structure is amenable to further chemical modifications, enabling the study of structure-activity relationships . Preliminary research on closely related N -methylbenzimidazole and benzimidazol-2-amine structures has demonstrated promising anthelmintic efficacy against parasitic nematodes, suggesting a potential mechanism of action that may involve disruption of purine, pyrimidine, and sphingolipid metabolism rather than traditional tubulin binding . Furthermore, analogous 2-aminobenzimidazole derivatives have exhibited marked antimicrobial and anticancer activities in investigative studies, making this chemotype a compelling candidate for development in these areas . Applications: • Anthelmintic Research: A key intermediate for developing novel treatments against drug-resistant parasitic worms . • Antimicrobial/Anticancer Screening: A core scaffold for synthesizing new compounds and evaluating their biological activity . • Medicinal Chemistry: Used as a synthetic precursor for further functionalization to create libraries of molecules for high-throughput screening . Note: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3 B008347 1-Methylbenzo[e]benzimidazol-2-amine CAS No. 102408-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylbenzo[e]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)14-12(15)13/h2-7H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCFSKWKNMDXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145049
Record name 1H-Naphth(1,2-d)imidazol-2-amine, 1-methyl-
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Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102408-30-0
Record name 1-Methyl-1H-naphth[1,2-d]imidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102408-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Naphth(1,2-d)imidazol-2-amine, 1-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Naphth(1,2-d)imidazol-2-amine, 1-methyl-
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Reaction Mechanisms and Chemical Transformations of 1 Methylbenzo E Benzimidazol 2 Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzo[e]benzimidazole ring system possesses considerable stability, showing resistance to harsh conditions like hot concentrated acids and alkalis. instras.com However, the presence of the activating 2-amino group and the fused benzene (B151609) ring introduces sites susceptible to electrophilic attack.

Electrophilic Aromatic Substitution: The 2-amino group is a powerful electron-donating group, which significantly activates the heterocyclic system towards electrophilic substitution. byjus.com This activation is analogous to the behavior of aniline (B41778), where the amino group directs incoming electrophiles to the ortho and para positions due to increased electron density at these sites. byjus.com In 1-Methylbenzo[e]benzimidazol-2-amine, the positions on the fused benzene ring are the most likely sites for electrophilic aromatic substitution. The directing influence of the entire heterocyclic system must be considered, but substitution on the carbocyclic ring is generally favored.

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Reaction with bromine water or other halogenating agents can lead to poly-substitution, as seen with aniline which readily forms 2,4,6-tribromoaniline. byjus.com

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group. byjus.com

ReactionReagentsExpected Outcome on the Fused Benzene Ring
NitrationHNO₃/H₂SO₄Introduction of -NO₂ group(s)
HalogenationBr₂/H₂O or Cl₂/FeCl₃Introduction of -Br or -Cl group(s)
SulfonationFuming H₂SO₄Introduction of -SO₃H group
Friedel-Crafts AlkylationR-Cl/AlCl₃Introduction of an alkyl group (-R)
Friedel-Crafts AcylationRCOCl/AlCl₃Introduction of an acyl group (-COR)

Nucleophilic Aromatic Substitution: Nucleophilic substitution is less common for the electron-rich benzimidazole (B57391) ring. It typically requires the presence of strong electron-withdrawing groups (which are absent in the parent compound) and a good leaving group. One potential pathway for such a reaction is via a benzyne (B1209423) intermediate, which can occur under harsh conditions with a strong base like sodium amide.

Functional Group Interconversions at the 2-Amino Position

The 2-amino group is a versatile handle for further molecular elaboration through various functional group interconversions. organic-chemistry.orgyoutube.comorganic-chemistry.org

Acylation: The primary amine can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to protect the amino group or to introduce new functionalities.

Schiff Base Formation: 2-Aminobenzimidazoles can condense with aldehydes or ketones to form imines, also known as Schiff bases. instras.com

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

N-Alkylation and N-Arylation: The amino group can undergo alkylation or arylation, although controlling the degree of substitution (mono- vs. di-alkylation) can be challenging.

TransformationReagentsProduct Functional Group
AcylationAcetyl chloride or Acetic anhydrideAmide (-NHCOR)
Schiff Base FormationAldehyde (R-CHO) or Ketone (R-CO-R')Imine (-N=CHR)
DiazotizationNaNO₂/HCl, 0-5 °CDiazonium Salt (-N₂⁺Cl⁻)
Sulfonamide FormationSulfonyl chloride (R-SO₂Cl)Sulfonamide (-NHSO₂R)

Heterocyclic Ring-Opening and Ring-Closing Reactions Involving the Benzo[e]benzimidazole System

While the benzimidazole core is generally stable, it can undergo ring-opening or ring-transformation reactions under specific conditions. instras.com For instance, unexpected ring-opening of N-substituted benzimidazoles has been observed during certain cycloaddition reactions. researchgate.net The hydrolysis of benzimidazole salts can also lead to ring-opened products, which can then be used in subsequent ring-closing reactions to form new heterocyclic systems, such as benzodiazepines. nih.govresearchgate.net

Ring-closing reactions are fundamental to the synthesis of the benzo[e]benzimidazole scaffold itself. A common and powerful method involves the oxidative cyclization of aniline derivatives. nih.gov For example, the synthesis of ring-fused benzimidazoles can be achieved through the Oxone-mediated ring-closure of 2-(morpholin-4-yl)aniline. nih.gov These synthetic strategies typically build the imidazole (B134444) portion onto a pre-existing, functionalized benzene ring. nih.govrsc.org

Transition Metal-Catalyzed Coupling Reactions Involving Benzo[e]benzimidazole Precursors

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic compounds, including benzimidazoles. rsc.org While direct C-H activation of the parent compound is possible, a more common strategy involves the use of pre-functionalized benzimidazole precursors, such as halogenated or boronic acid-substituted derivatives.

Key coupling reactions applicable to the synthesis of derivatives of this compound include:

Suzuki Coupling: The reaction of a halo-benzo[e]benzimidazole with a boronic acid (or vice versa) to form C-C bonds.

Buchwald-Hartwig Amination: The coupling of a halo-benzo[e]benzimidazole with an amine or the coupling of the 2-amino-benzo[e]benzimidazole with an aryl halide to form C-N bonds.

Heck Coupling: The reaction between a halo-benzo[e]benzimidazole and an alkene to form a C-C bond.

Sonogashira Coupling: The coupling of a halo-benzo[e]benzimidazole with a terminal alkyne to create a C-C bond.

These reactions would typically be used to synthesize substituted analogues of the title compound rather than being reactions of the compound itself. For example, a precursor like 6-bromo-1-methylbenzo[e]benzimidazol-2-amine could be coupled with various partners to build diversity at the 6-position.

Coupling ReactionCatalyst/Ligand System (Typical)Precursors RequiredBond Formed
Suzuki CouplingPd(PPh₃)₄, Pd(OAc)₂, etc.Halo-benzimidazole + Boronic acidAryl-Aryl (C-C)
Buchwald-Hartwig AminationPd₂(dba)₃, BINAP, XPhos, etc.Halo-benzimidazole + AmineAryl-Nitrogen (C-N)
Sonogashira CouplingPdCl₂(PPh₃)₂, CuIHalo-benzimidazole + AlkyneAryl-Alkyne (C-C)
Heck CouplingPd(OAc)₂, P(o-tolyl)₃Halo-benzimidazole + AlkeneAryl-Alkene (C-C)

Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 1-Methylbenzo[e]benzimidazol-2-amine, ¹H and ¹³C NMR would be fundamental.

¹H NMR would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the benzo and benzene (B151609) rings, the N-methyl protons, and the amine (-NH₂) protons. The chemical shifts (δ) would be indicative of the electron density around the protons, and spin-spin coupling patterns would help to establish the connectivity of the atoms.

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would, in principle, give rise to a distinct signal. The chemical shifts of the carbon signals would depend on their hybridization and the nature of the atoms attached to them.

Although experimental data for this compound is not available, a hypothetical ¹H NMR data table is presented below based on known chemical shift ranges for similar structural motifs.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H 7.0 - 8.5 Multiplet 6H
-NH₂ 4.0 - 6.0 Broad Singlet 2H

Note: This table is illustrative and based on general values for benzimidazole (B57391) derivatives. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₃N₃), high-resolution mass spectrometry (HRMS) would be able to confirm its elemental composition with high accuracy.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of the benzimidazole core and its substituents, providing further confirmation of the structure.

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₁₄H₁₃N₃
Monoisotopic Mass 223.1109 g/mol
Nominal Mass 223 g/mol

Note: The exact m/z values and fragmentation patterns would need to be determined experimentally.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds or functional groups within the molecule.

For this compound, IR and Raman spectra would be expected to show characteristic bands for the N-H and C-H stretching vibrations, the C=N and C=C stretching vibrations of the aromatic rings, and the bending vibrations associated with the various functional groups. The presence of a methyl group and an amine group would also give rise to specific vibrational modes.

Table 3: Expected Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine) Stretching 3300 - 3500
C-H (aromatic) Stretching 3000 - 3100
C-H (methyl) Stretching 2850 - 2960
C=N / C=C Stretching 1500 - 1650

Note: This table provides general ranges for the expected vibrational modes.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which provides information about the conjugated systems present. Benzimidazole derivatives are known to exhibit characteristic UV absorption spectra due to the π-electron system of the fused rings.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many benzimidazole derivatives are fluorescent, and their emission properties are often sensitive to their environment. The fluorescence spectrum of this compound would provide insights into its electronic structure and potential for use in applications such as fluorescent probes. While specific data is unavailable, studies on similar amino-substituted benzimidazoles suggest they can be fluorescent. vulcanchem.com

Advanced Spectroscopic Techniques (e.g., 2D NMR, HRMS)

For a complete and unambiguous structural assignment of this compound, advanced spectroscopic techniques would be invaluable.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, and to assign all the signals in the ¹H and ¹³C NMR spectra definitively.

High-Resolution Mass Spectrometry (HRMS) , as mentioned earlier, would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is particularly important to distinguish between isomers.

Computational and Theoretical Investigations of 1 Methylbenzo E Benzimidazol 2 Amine

Structure-Property Relationship Studies Based on Theoretical Descriptors:Without computational data, no studies have been conducted to establish relationships between the molecular structure of 1-Methylbenzo[e]benzimidazol-2-amine and its potential chemical or physical properties using theoretical descriptors.

The lack of research into the computational and theoretical aspects of this compound highlights an unexplored area within the broader field of benzimidazole (B57391) chemistry. Future studies are necessary to characterize this specific isomer and build a foundational understanding of its molecular properties and potential applications. Such research would contribute valuable data to the scientific community and potentially open new avenues for the design and synthesis of novel functional materials or pharmaceutically relevant compounds.

Design and Synthesis of Derivatives and Analogues of 1 Methylbenzo E Benzimidazol 2 Amine

Strategic Modifications at the 2-Amino Group

The 2-amino group of the 1-Methylbenzo[e]benzimidazol-2-amine scaffold serves as a primary and versatile handle for synthetic elaboration. Its nucleophilic character allows for a wide array of chemical transformations, enabling the introduction of diverse functionalities. These modifications are instrumental in systematically altering the molecule's properties.

Key strategies for modifying this group include:

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding amides. This introduces a carbonyl group, which can alter electronic properties and provide an additional site for hydrogen bonding.

N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups can be achieved through reactions with alkyl halides or via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These modifications significantly impact the steric bulk and lipophilicity of the molecule.

Schiff Base Formation: Condensation with various aldehydes and ketones yields imines (Schiff bases). This is a straightforward method to append a wide range of substituted aromatic or aliphatic groups, offering a modular approach to library synthesis.

Urea (B33335) and Thiourea (B124793) Formation: Reactions with isocyanates or isothiocyanates provide access to urea and thiourea derivatives, respectively. These functional groups are known for their strong hydrogen-bonding capabilities and are frequently employed in the design of enzyme inhibitors and materials with specific recognition properties.

Reaction TypeReagent ExampleResulting Functional Group
N-AcylationAcetyl ChlorideAmide (-NH-CO-CH₃)
N-AlkylationBenzyl BromideSecondary Amine (-NH-CH₂-Ph)
N-ArylationPhenylboronic AcidSecondary Amine (-NH-Ph)
Schiff Base FormationBenzaldehydeImine (-N=CH-Ph)
Urea FormationPhenyl IsocyanateUrea (-NH-CO-NH-Ph)
Thiourea FormationPhenyl IsothiocyanateThiourea (-NH-CS-NH-Ph)

Substituent Effects on the Benzo[e]benzimidazole Ring System

The electronic nature of the benzo[e]benzimidazole ring system can be finely tuned by introducing substituents onto the fused benzene (B151609) rings. The position and nature of these substituents—whether electron-donating (EDG) or electron-withdrawing (EWG)—profoundly influence the reactivity of the entire molecule, including the basicity of the imidazole (B134444) nitrogens and the nucleophilicity of the 2-amino group. nih.gov

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density of the aromatic system. This enhances the basicity of the imidazole nitrogens and can increase the nucleophilicity of the 2-amino group, potentially accelerating reactions at that site.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring system. nih.gov This reduces the basicity of the imidazole nitrogens and deactivates the 2-amino group towards electrophilic attack. Such substitutions are often used to modulate the electronic properties for applications in materials science, for instance, in the development of n-type semiconductors. researchgate.netelsevierpure.com

The strategic placement of these groups can also direct further electrophilic substitution reactions on the benzene rings, although the fused imidazole ring generally deactivates the system towards such reactions.

Substituent TypeExamplePosition on Benzene RingEffect on Ring Electron DensityImpact on Basicity of Imidazole Nitrogens
Electron-Donating-OCH₃C-8IncreaseIncrease
Electron-Donating-CH₃C-9IncreaseIncrease
Electron-Withdrawing-ClC-8DecreaseDecrease
Electron-Withdrawing-NO₂C-9DecreaseDecrease
Electron-Withdrawing-CNC-8DecreaseDecrease

Formation of Polymeric or Supramolecular Structures Based on the Benzo[e]benzimidazole Core

The inherent structural features of the benzo[e]benzimidazole core—its planarity, rigidity, and hydrogen bonding capacity—make it an excellent building block (synthon) for the construction of larger, highly organized architectures. nih.gov These can range from discrete supramolecular assemblies to extended polymeric materials. researchgate.net

Supramolecular Assemblies: The N-H of the imidazole and the two hydrogens of the 2-amino group are potent hydrogen bond donors, while the sp²-hybridized nitrogen atom of the imidazole is a hydrogen bond acceptor. These sites can direct the self-assembly of molecules into complex, non-covalent structures like dimers, tapes, or rosettes through predictable hydrogen-bonding motifs. nih.gov Furthermore, the extensive aromatic surface facilitates π-π stacking interactions, which contribute to the stability of these assemblies. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms of the imidazole ring are excellent ligands for coordinating with metal ions. By designing benzo[e]benzimidazole derivatives with additional coordinating groups (e.g., carboxylic acids), it is possible to synthesize crystalline coordination polymers and MOFs. acs.org These materials possess porous structures with potential applications in gas storage, separation, and catalysis.

Conjugated Polymers: Incorporating the benzo[e]benzimidazole unit into the backbone of a polymer chain leads to conjugated materials with interesting electronic and photophysical properties. These polymers are often designed as electron-deficient units and are paired with electron-rich monomers to create donor-acceptor systems. researchgate.net Such materials are actively researched for use in organic electronics, including polymer solar cells and light-emitting diodes. elsevierpure.com The synthesis of these polymers is often achieved through methods like Stille or Suzuki cross-coupling reactions. researchgate.net

Structure TypeKey Driving Interaction(s)Monomer/Building Block ExamplePotential Application
Hydrogen-Bonded NetworkHydrogen Bonding, π-π StackingThis compoundCrystal Engineering, Sensors
Coordination PolymerMetal-Ligand CoordinationCarboxy-functionalized derivativeGas Storage, Catalysis
Conjugated PolymerCovalent Bonds (e.g., via Stille coupling)Dihalogenated derivativePolymer Solar Cells, OLEDs

Stereochemical Considerations in Derivative Synthesis

The introduction of stereocenters into derivatives of this compound is a critical consideration, particularly when designing molecules for interaction with chiral biological systems like enzymes or receptors. Chirality can be introduced through several synthetic strategies.

Use of Chiral Starting Materials: A common and effective method is to start the synthesis with a chiral precursor. For instance, the condensation reaction to form the benzimidazole (B57391) ring can be performed with an enantiomerically pure diamine or a chiral aldehyde. This strategy directly incorporates the desired stereochemistry into the final product. nih.govresearchgate.net

Asymmetric Synthesis: Chiral catalysts or auxiliaries can be used to induce stereoselectivity in reactions that create a new chiral center. For example, the asymmetric reduction of a ketone on a side chain attached to the main scaffold would yield a chiral alcohol.

Derivatization with Chiral Reagents: Attaching a chiral moiety to the 2-amino group is a straightforward way to create diastereomers that can sometimes be separated chromatographically. This chiral auxiliary can then be removed if desired.

Atropisomerism: The introduction of very bulky substituents at positions flanking the bond between the benzimidazole core and an attached (aryl) group can hinder free rotation around that single bond. If the molecule is asymmetric, this can lead to the existence of stable, separable atropisomers (enantiomers that result from restricted rotation).

The stereochemical configuration of the final molecule can have a dramatic effect on its biological activity and physical properties. researchgate.net Therefore, controlling and characterizing the stereochemistry through techniques like chiral HPLC and X-ray crystallography is a crucial aspect of the synthetic process. nih.gov

StrategyDescriptionExample
Chiral Pool SynthesisUsing an enantiomerically pure starting material.Condensation with a chiral diamine.
Asymmetric CatalysisA chiral catalyst directs the formation of one enantiomer over the other.Asymmetric hydrogenation of a C=C double bond in a substituent.
Chiral AuxiliaryA chiral group is temporarily attached to guide a stereoselective reaction.Acylating the 2-amino group with a chiral acid.
AtropisomerismCreating rotationally hindered, stable stereoisomers.Introducing bulky groups at the C-9 position and on an N-aryl substituent.

Non Biological Applications and Functional Materials Design

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

A thorough review of scientific databases and literature reveals no specific studies on the application of 1-Methylbenzo[e]benzimidazol-2-amine in the field of Organic Light-Emitting Diodes (OLEDs) or broader organic electronics. While the parent benzimidazole (B57391) structure and its derivatives are frequently investigated as host materials, electron transport layers, or emitters in OLED devices due to their electronic properties and thermal stability, research has not been extended to this particular compound. Consequently, there is no available data on its performance characteristics, such as quantum efficiency, luminance, or charge transport properties within an electronic device.

Integration into Fluorescent Probes and Sensors

There is currently no published research detailing the integration or use of this compound as a fluorescent probe or sensor. The development of fluorescent sensors often leverages the intrinsic photophysical properties of a molecule or its ability to interact selectively with specific analytes, leading to a detectable change in fluorescence. Although benzimidazole derivatives are known to be effective fluorophores and have been successfully utilized in designing sensors for ions and small molecules, the potential of this compound in this capacity has not been documented. Research into its photophysical properties, such as absorption and emission spectra, quantum yield, and sensitivity to environmental changes, is required to assess its suitability for sensor applications.

Role in Catalysis

An examination of the available scientific literature indicates that the catalytic activity of this compound has not been investigated. Benzimidazole-containing ligands are known to coordinate with various metal centers to form catalysts for a range of organic transformations. However, no studies have reported the synthesis of such catalysts using this compound as a ligand, nor has its potential as an organocatalyst been explored. Therefore, there is no information on its efficacy, selectivity, or recyclability in any catalytic process.

Advanced Materials and Nanomaterials Integration

The integration of this compound into advanced materials or nanomaterials is not described in the current body of scientific work. The functionalization of nanomaterials, such as nanoparticles, nanotubes, or graphene, with organic molecules can impart new properties and create hybrid materials for various applications. While the benzimidazole moiety is sometimes used for surface modification or as a component in polymers and metal-organic frameworks, there are no specific reports of this compound being used for these purposes.

Photovoltaic Applications

There is no evidence in the scientific literature to suggest that this compound has been evaluated for photovoltaic applications. In the context of organic solar cells, benzimidazole derivatives have been explored as components of donor or acceptor materials or as interfacial layers. These applications rely on the specific electronic energy levels and charge transport capabilities of the compounds. The absence of research on this compound in this area means that its fundamental photovoltaic properties, such as its energy gap, and its performance in a solar cell device remain unknown.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzimidazole (B57391) derivatives, including benzo[e]benzimidazoles, has traditionally involved methods that can be costly, time-consuming, or require harsh conditions. nih.gov The future of synthesizing these compounds lies in the development of novel, efficient, and sustainable methodologies that align with the principles of green chemistry.

Modern synthetic strategies are moving away from traditional condensation reactions that often require strong acids and high temperatures. connectjournals.com Research now emphasizes one-pot syntheses and the use of eco-friendly catalysts. For instance, lanthanum chloride and ammonium (B1175870) chloride have been successfully used as catalysts for the one-pot synthesis of benzimidazole derivatives from o-phenylenediamine (B120857) and aldehydes. researchgate.netnih.gov These methods offer advantages such as milder reaction conditions and improved yields. researchgate.netnih.gov

Other emerging approaches include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of benzimidazole-containing structures. connectjournals.com

Use of novel catalysts: Researchers are exploring various catalysts, including sodium metabisulphite and cobalt ferrite (B1171679) nanoparticles, to facilitate benzimidazole synthesis under more environmentally benign conditions. researchgate.net

Transition-metal-free cyclization: Innovative pathways that avoid the use of transition metals are being developed, such as the reaction of 2-bromoarylbenzimidazoles with carbon disulfide to form fused heterocyclic systems. researchgate.net

These advancements aim to make the synthesis of complex molecules like 1-Methylbenzo[e]benzimidazol-2-amine more efficient, cost-effective, and sustainable.

Synthetic Approach Key Features Catalyst/Conditions Reference
One-Pot SynthesisEco-friendly, efficientAmmonium chloride in ethanol (B145695) at 80-90 °C nih.gov
Catalytic CondensationMilder conditions, good yieldsLanthanum chloride researchgate.net
Microwave IrradiationReduced reaction time, high yieldsMicrowave, 240 °C connectjournals.comacs.org
Green CatalysisEnvironmentally benignSodium metabisulphite, Cobalt ferrite nanoparticles researchgate.net

Exploration of Advanced Functional Material Applications

While benzimidazole derivatives are renowned for their pharmacological activities, their unique structural and electronic properties make them excellent candidates for advanced functional materials. nih.govresearchgate.net The fused ring system provides rigidity and planarity, which are desirable for applications in materials science.

One significant area of application is in the development of corrosion inhibitors . Benzimidazole derivatives have been shown to effectively protect metallic surfaces from corrosion. nih.govresearchgate.net Machine learning-based QSAR models have been developed to predict the inhibition efficiency of these compounds, accelerating the design of new and more effective inhibitors. nih.govresearchgate.net

The electronic properties of the benzimidazole core also make it a valuable component in organic electronics . The ability to modify the structure, such as by adding substituents to the ring system, allows for the fine-tuning of properties like solubility and electronic transitions, which is crucial for creating materials used in electronic devices. mdpi.com Furthermore, benzimidazole derivatives are being investigated for their use as preservatives in materials like paints, textiles, and paper. industrialchemicals.gov.au

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical design, and the benzimidazole family is no exception. These computational tools can predict the biological activity and physical properties of new compounds, significantly speeding up the discovery process. nih.govspringer.com

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models . nih.gov For instance, researchers have successfully used machine learning algorithms like Support Vector Machines (SVM) to create QSAR models for benzimidazole derivatives as corrosion inhibitors. nih.govresearchgate.net These models use a comprehensive set of molecular descriptors to predict the inhibition efficiency (IE) of new molecules, allowing for the in silico screening and design of highly effective inhibitors before they are synthesized in the lab. nih.govresearchgate.net One study achieved a high correlation coefficient (R) of 0.9589, demonstrating the predictive power of the model. nih.govresearchgate.net

Challenges and Opportunities in Benzo[e]benzimidazole Research

Despite significant progress, the field of benzo[e]benzimidazole research faces several challenges that also present opportunities for future innovation.

Challenges:

Synthesis: Developing synthetic routes for specifically substituted benzimidazoles can still be tedious and costly, sometimes requiring harsh reaction conditions. nih.gov

Drug Resistance: In medicinal applications, the emergence of drug resistance in pathogens and cancer cells is a notable challenge for benzimidazole-based therapeutic agents. nih.gov

Solubility: The solubility of benzimidazole derivatives can be a limiting factor. While the core is soluble in dilute acids, modifications are often needed to improve solubility in specific polar or non-polar solvents for various applications. mdpi.com

Opportunities:

Therapeutic Potential: The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry, with derivatives showing a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov There is immense opportunity to design novel derivatives, like isomers of this compound, to target diseases such as those caused by P. aeruginosa or to inhibit enzymes like myeloperoxidase, which is implicated in inflammatory diseases. mdpi.comnih.gov

Materials Science: The potential of benzo[e]benzimidazoles in materials science is still being explored. There are opportunities to develop new polymers, electronic materials, and specialized coatings by leveraging the unique properties of this heterocyclic system.

Computational Chemistry: The use of AI and molecular modeling provides a significant opportunity to overcome challenges in design and discovery. acs.org These tools can help in designing compounds with better solubility, higher efficacy, and a lower likelihood of inducing resistance.

The continued exploration of the benzo[e]benzimidazole chemical space, aided by sustainable chemistry and advanced computational methods, promises to yield new and valuable molecules for a wide array of applications.

Challenge Opportunity
Costly and complex synthesis nih.govDevelopment of sustainable, one-pot, and catalyzed synthetic routes researchgate.netnih.gov
Emergence of drug resistance nih.govDesign of novel derivatives and combination therapies to combat resistance
Limited solubility in certain solvents mdpi.comStructural modifications to tune solubility for specific applications
Incomplete exploration of the chemical spaceDiscovery of new biological activities and material properties researchgate.netnih.gov

Q & A

Q. Table 1: Synthetic Routes Comparison

MethodYield (%)Key IntermediateReference
Thiourea Cyclization75–851-Carbethoxy-4-aminopiperidine
Hydrazine Condensation60–702-Hydrazinylbenzothiazole
Alkylation Protocol80–90Piperidine derivative

Q. Table 2: Biological Activity Trends

DerivativeTargetIC₅₀ (μM)Mechanism
Cu(II)-bba-phenCT DNA12.3Intercalation + cleavage
Cu(II)-bba-dpqBSA Protein8.7Oxidative cleavage
Benzimidazole-oximeT. brucei PTR10.45Competitive inhibition

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylbenzo[e]benzimidazol-2-amine
Reactant of Route 2
Reactant of Route 2
1-Methylbenzo[e]benzimidazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.